1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]quinazoline family, characterized by a fused triazole and quinazoline core. The structure features:
- Position 1: A benzylthio (S-benzyl) substituent.
- Position 4: An isopentyl (3-methylbutyl) group.
- Position 8: An N-isobutyl carboxamide moiety.
- Position 5: A ketone group within the dihydroquinazoline system.
Properties
CAS No. |
2034419-25-3 |
|---|---|
Molecular Formula |
C26H31N5O2S |
Molecular Weight |
477.63 |
IUPAC Name |
1-benzylsulfanyl-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H31N5O2S/c1-17(2)12-13-30-24(33)21-11-10-20(23(32)27-15-18(3)4)14-22(21)31-25(30)28-29-26(31)34-16-19-8-6-5-7-9-19/h5-11,14,17-18H,12-13,15-16H2,1-4H3,(H,27,32) |
SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves a multi-step synthetic route. Key steps often include:
Formation of the triazoloquinazoline core through cyclization reactions.
Introduction of the benzylthio and isobutyl groups through nucleophilic substitution reactions.
Optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Industrial Production Methods: Scaling up the synthesis for industrial production involves:
Developing efficient catalytic processes to enhance reaction rates.
Implementing continuous flow chemistry techniques to streamline production.
Ensuring strict quality control measures to maintain consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether (benzylthio) group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions may target the carbonyl (oxo) group, resulting in the corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can modify the benzylthio group or other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Conditions include appropriate nucleophiles, solvents (e.g., DMF, DMSO), and catalysts (e.g., palladium-based catalysts).
Major Products: The major products formed from these reactions often include sulfoxides, sulfones, alcohols, and various substituted derivatives, each with unique chemical properties.
Scientific Research Applications
1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has diverse scientific research applications:
Chemistry: Studying its reactivity and stability for developing new synthetic methodologies.
Biology: Investigating its potential as a biochemical probe or molecular tool for understanding biological processes.
Medicine: Exploring its therapeutic potential, including as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry: Utilizing its unique chemical properties in material science, such as in the development of new polymers or catalysts.
Mechanism of Action
The mechanism by which 1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes, receptors, or proteins.
Pathways: Modulation of signaling pathways, such as inhibiting kinase activity or affecting gene expression.
Binding Affinity: Strong binding affinity to target molecules, leading to significant biochemical or physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Observations:
Position 1 Modifications: The target’s benzylthio group is less sterically hindered compared to the (2,5-dimethylbenzyl)sulfanyl group in , which may reduce binding affinity in sterically sensitive targets.
Position 4 Substituents :
- The target’s isopentyl group (branched alkyl) increases lipophilicity compared to benzyl (aromatic) or methyl (small alkyl) groups in . This could enhance membrane permeability but reduce aqueous solubility.
Position 8 Carboxamide Variations :
- N-Isobutyl (target) vs. N-isopropyl (): The longer branched chain in isobutyl may marginally increase hydrophobicity, affecting pharmacokinetics.
Biological Activities :
- Compounds with thioacetamido substituents () demonstrate H1-antihistamine activity, suggesting the target’s benzylthio group may retain or modify this activity depending on steric/electronic effects.
Biological Activity
The compound 1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a member of the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in oncology and anti-inflammatory applications. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinazoline core fused with a triazole ring. The presence of various functional groups such as the benzylthio and isobutyl moieties contributes to its pharmacological properties.
Antitumor Activity
Quinazoline derivatives have been extensively studied for their antitumor potential. The specific compound has shown promising results in vitro against several cancer cell lines. The biological activity is often assessed using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
Table 1: Antitumor Activity of Related Quinazoline Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HepG2 | 10.58 |
| Compound B | MCF-7 | 11.94 |
| 1-(benzylthio)-N-isobutyl... | HepG2 | TBD |
| 1-(benzylthio)-N-isobutyl... | MCF-7 | TBD |
Note: TBD = To Be Determined based on future studies.
Research indicates that compounds with similar structures exhibit significant inhibition of tyrosine kinase receptors, which are often overexpressed in various cancers such as breast and prostate cancer .
Anti-inflammatory Properties
In addition to its antitumor activity, the quinazoline scaffold is known for its anti-inflammatory effects. The mechanism typically involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
Table 2: Anti-inflammatory Activity Comparison
| Compound | COX Inhibition IC50 (μM) |
|---|---|
| Compound C | 0.04 |
| Compound D | 0.04 |
| 1-(benzylthio)-N-isobutyl... | TBD |
Studies have shown that modifications to the quinazoline structure can enhance anti-inflammatory efficacy, making it a target for further drug development .
Case Studies
Several studies have investigated the biological activity of quinazoline derivatives:
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various quinazoline derivatives on HepG2 and MCF-7 cell lines. The results indicated that certain modifications significantly improved IC50 values compared to standard treatments like doxorubicin .
- Anti-inflammatory Mechanisms : Another research focused on the structure-activity relationship (SAR) of quinazoline derivatives, revealing that specific substitutions could lead to enhanced COX-2 inhibition, thereby demonstrating potential for treating inflammatory diseases .
Q & A
Basic: What synthetic methodologies are established for preparing this triazoloquinazoline derivative?
Answer:
The compound can be synthesized via cyclization and alkylation strategies. A key approach involves reacting hydrazine intermediates (e.g., 3-benzyl-2-hydrazino-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide) with carbonyldiimidazole (CDI) to form the triazoloquinazoline core, followed by alkylation with reagents like N-(tert-butyl)-2-chloroacetamide . For derivatives with benzylthio substituents, nucleophilic substitution or thiol-alkylation reactions under basic conditions (e.g., K₂CO₃ in DMF) are commonly employed . Purification typically involves recrystallization from ethanol or methanol, with yields ranging from 50–70% .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for improved yield and selectivity?
Answer:
DoE can systematically assess variables (e.g., temperature, solvent polarity, catalyst loading) to maximize yield. For example, a flow-chemistry setup (as demonstrated in Omura-Sharma-Swern oxidation studies) allows precise control over reaction parameters and real-time monitoring . Statistical models (e.g., response surface methodology) can identify optimal conditions while minimizing trial runs. For alkylation steps, factors like base strength (e.g., NaH vs. K₂CO₃) and solvent polarity (DMF vs. THF) significantly impact regioselectivity .
Basic: What spectroscopic and analytical techniques confirm structural integrity?
Answer:
- 1H/13C NMR : Key signals include the benzylthio proton (δ 4.2–4.5 ppm, singlet) and the isobutyl/isopentyl methyl groups (δ 0.8–1.2 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and thioether (C-S at ~650 cm⁻¹) .
- Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .
- Melting Point : Consistent with literature (e.g., 194–202°C for related hydrazide derivatives) .
Advanced: How can DFT calculations elucidate electronic properties and reactivity?
Answer:
Density Functional Theory (DFT) predicts molecular orbitals, charge distribution, and reactive sites. For example:
- HOMO-LUMO gaps (calculated at B3LYP/6-31G* level) correlate with stability and electron-transfer potential .
- Mulliken charges on the triazolo nitrogen atoms reveal nucleophilic sites prone to alkylation or oxidation .
- X-ray crystallography data (e.g., bond angles in the triazoloquinazoline core) validate computational models .
Advanced: How to resolve discrepancies in biological activity data across analogs?
Answer:
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., benzylthio vs. methylthio groups) on target binding. For example, bulkier isopentyl groups may enhance lipophilicity but reduce solubility, affecting IC₅₀ values .
- Data Normalization : Control for assay variability (e.g., cell line viability, enzyme batch differences) using reference inhibitors.
- Molecular Docking : Identify binding poses with targets (e.g., SARS-CoV-2 Mpro protease) to rationalize activity trends .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Answer:
- Antiviral Activity : Plaque reduction assays (e.g., against SARS-CoV-2) at concentrations ≤10 μM .
- Antihistamine Potential : H1-receptor binding assays using guinea pig ileum models .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to determine selectivity indices .
Advanced: What mechanistic insights explain unexpected byproducts during alkylation?
Answer:
- Competitive Pathways : Base-catalyzed elimination (e.g., dehydrohalogenation) can form olefins instead of alkylated products. Use milder bases (e.g., Cs₂CO₃) to suppress elimination .
- Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states for SN2 mechanisms, while THF may favor radical intermediates .
- Monitoring Tools : LC-MS at intermediate stages detects off-pathway species for real-time adjustments .
Basic: How to scale up synthesis without compromising purity?
Answer:
- Continuous Flow Systems : Enhance heat/mass transfer for exothermic steps (e.g., CDI-mediated cyclization) .
- Crystallization Optimization : Use anti-solvent addition (e.g., water in DMSO) to control crystal size and minimize impurities .
Advanced: What strategies validate the proposed reaction mechanism?
Answer:
- Isotopic Labeling : Track ¹⁸O incorporation in carbonyl groups during hydrolysis steps .
- Kinetic Studies : Determine rate laws (e.g., first-order dependence on hydrazine concentration) .
- Intermediate Trapping : Use quenching agents (e.g., MeOH) to isolate and characterize reactive intermediates via NMR .
Advanced: How do substituents influence metabolic stability in preclinical models?
Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation.
- LogP Adjustments : Isopentyl groups (logP ~3.5) may prolong half-life but increase hepatotoxicity risk. Compare with shorter-chain analogs (logP ~2.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
